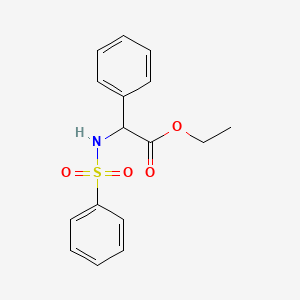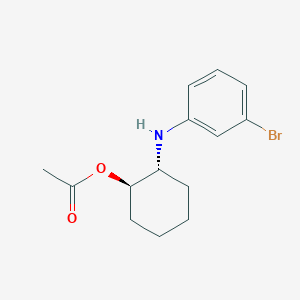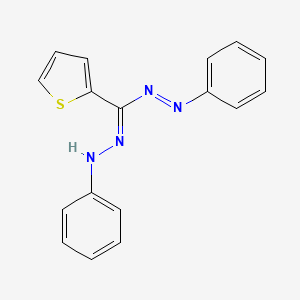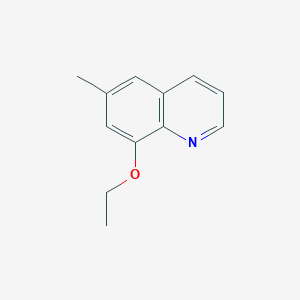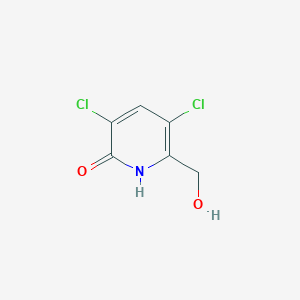![molecular formula C17H14Cl2N6O2 B15249728 N-[4,6-Bis(4-chloroanilino)-1,3,5-triazin-2-yl]glycine CAS No. 62751-91-1](/img/structure/B15249728.png)
N-[4,6-Bis(4-chloroanilino)-1,3,5-triazin-2-yl]glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4,6-Bis((4-chlorophenyl)amino)-1,3,5-triazin-2-yl)amino)acetic acid is a complex organic compound that features a triazine ring substituted with chlorophenyl groups and an aminoacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,6-Bis((4-chlorophenyl)amino)-1,3,5-triazin-2-yl)amino)acetic acid typically involves the reaction of 4,6-dichloro-1,3,5-triazine with 4-chloroaniline to form the intermediate 4,6-bis((4-chlorophenyl)amino)-1,3,5-triazine. This intermediate is then reacted with glycine under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-((4,6-Bis((4-chlorophenyl)amino)-1,3,5-triazin-2-yl)amino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazines.
Scientific Research Applications
2-((4,6-Bis((4-chlorophenyl)amino)-1,3,5-triazin-2-yl)amino)acetic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an anticancer agent.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-((4,6-Bis((4-chlorophenyl)amino)-1,3,5-triazin-2-yl)amino)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Bis((4-chlorophenyl)amino)-1,3,5-triazine
- Bis(4-chlorophenyl)amine
- 2,2-Bis(4-chlorophenyl)acetic acid
Uniqueness
2-((4,6-Bis((4-chlorophenyl)amino)-1,3,5-triazin-2-yl)amino)acetic acid is unique due to its combination of a triazine ring with chlorophenyl groups and an aminoacetic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
62751-91-1 |
|---|---|
Molecular Formula |
C17H14Cl2N6O2 |
Molecular Weight |
405.2 g/mol |
IUPAC Name |
2-[[4,6-bis(4-chloroanilino)-1,3,5-triazin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C17H14Cl2N6O2/c18-10-1-5-12(6-2-10)21-16-23-15(20-9-14(26)27)24-17(25-16)22-13-7-3-11(19)4-8-13/h1-8H,9H2,(H,26,27)(H3,20,21,22,23,24,25) |
InChI Key |
PFSJFMGUAGCZMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)NCC(=O)O)NC3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



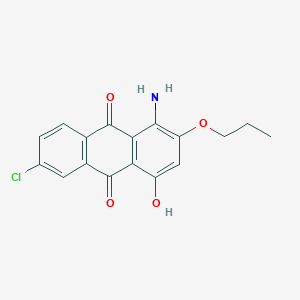
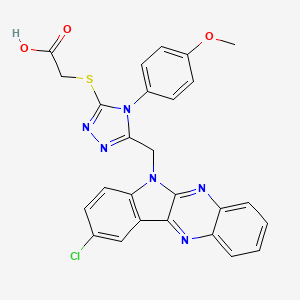

![tert-butyl 1-methyl-5,6-dihydro-4H-pyrazolo[3,4-b]pyridine-7-carboxylate](/img/structure/B15249699.png)
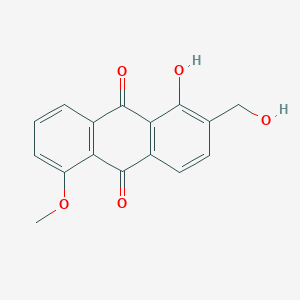
![1-(3-Bromophenyl)-3-iodo-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine](/img/structure/B15249711.png)

